(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone
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Overview
Description
(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Scientific Research Applications
(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Additionally, it has been shown to possess significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases.
Mechanism of Action
The mechanism of action of (4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to cell death. Its antioxidant and anti-inflammatory properties are thought to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects on the body. It has been found to reduce oxidative stress and inflammation, improve glucose metabolism, and increase insulin sensitivity. Additionally, it has been shown to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
One of the advantages of using (4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone in lab experiments is its potent antimicrobial activity, which makes it a valuable tool for studying the effects of antimicrobial agents on microorganisms. However, its limited solubility in water can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on (4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone. One area of interest is its potential use in the development of new antimicrobial agents. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications in the treatment of various diseases, including inflammatory disorders and metabolic disorders such as diabetes.
Synthesis Methods
The synthesis of (4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone involves the reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with thiophen-2-ylmethanone in the presence of a chlorinating agent. The resulting product is a white crystalline solid with a molecular weight of 384.92 g/mol.
properties
IUPAC Name |
(4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNOS/c21-20-11-5-4-9-16(20)18(15-7-2-1-3-8-15)22(13-12-20)19(23)17-10-6-14-24-17/h1-3,6-8,10,14,16,18H,4-5,9,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIDDUUZOZSLPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCN(C(C2C1)C3=CC=CC=C3)C(=O)C4=CC=CS4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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